molecular formula C17H13N3O2S B2408584 N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049369-98-3

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2408584
CAS No.: 1049369-98-3
M. Wt: 323.37
InChI Key: HMLWHJBJALLLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a furan ring, an imidazo[2,1-b]thiazole core, and a carboxamide group, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(18-9-13-7-4-8-22-13)15-11-23-17-19-14(10-20(15)17)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWHJBJALLLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazo[2,1-b]thiazole core can be reduced under specific conditions to yield dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted carboxamide derivatives.

Scientific Research Applications

Anticancer Properties

The compound has shown significant anticancer activity, particularly against specific cancer cell lines. Key studies highlight its effectiveness against FLT3-dependent human acute myeloid leukemia cell line MV4-11, demonstrating potent inhibition of cancer cell proliferation. The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which subsequently affects critical signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. These pathways are vital for regulating cell growth and survival, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of thiazole, including N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide, possess notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds within this class have exhibited higher potency than standard antibiotics like spectinomycin against strains such as Staphylococcus aureus and Enterococcus faecalis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The unique combination of a furan ring with an imidazo[2,1-b]thiazole core allows for diverse interactions with biological targets. Modifications in substituents on the phenyl ring or variations in the carboxamide group can significantly influence biological activity and selectivity towards specific cancer types or microbial strains .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from furan-2-carbaldehyde and 2-aminothiazole. The final product is obtained through a condensation reaction with phenyl isocyanate under controlled conditions using solvents like dichloromethane or tetrahydrofuran .

Industrial Production

For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Purification methods such as recrystallization and chromatography ensure high purity levels necessary for pharmacological applications .

Anticancer Studies

In a notable study published in 2015, researchers synthesized various derivatives of 6-phenylimidazo[2,1-b]thiazoles and evaluated their anticancer activities against multiple cell lines. Among these derivatives, this compound exhibited one of the highest inhibitory effects against MV4-11 cells .

Antimicrobial Efficacy

Another study assessed the antimicrobial activity of thiazole derivatives against Candidas species and Gram-negative bacteria. The results indicated that certain derivatives demonstrated superior activity compared to conventional treatments, suggesting potential applications in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • 2,4-Disubstituted thiazoles
  • Indole derivatives

Uniqueness

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide stands out due to its unique combination of a furan ring, an imidazo[2,1-b]thiazole core, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Biological Activity

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure that combines:

  • Furan ring
  • Imidazo[2,1-b]thiazole core
  • Carboxamide group

This structural configuration contributes to its diverse biological activities, particularly as an anticancer agent.

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) .

Mode of Action

The compound inhibits EGFR activity, which is crucial for regulating cell proliferation and survival. This interaction leads to the modulation of several key biochemical pathways:

  • RAS/RAF/MEK/ERK pathway
  • PI3K/AKT/mTOR pathway

These pathways are integral to cancer cell growth and differentiation, suggesting that the compound may reduce cancer cell proliferation and promote apoptosis.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

In vitro studies have shown significant cytotoxicity against these cell lines using MTT assays. For instance, one study demonstrated that the compound exhibited strong cytotoxic effects with IC50 values indicating high potency against HepG2 and MCF-7 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the phenyl ring and the furan moiety significantly influence the compound's anticancer efficacy. Electron-donating groups on the phenyl ring enhance activity, while specific substitutions can lead to improved selectivity against cancer cells .

Case Studies

  • Cytotoxicity Studies : In a comparative analysis, this compound was tested alongside other thiazole derivatives. The results indicated superior activity against HepG2 and MCF-7 cells compared to derivatives lacking the furan moiety .
  • Molecular Docking Studies : Molecular docking simulations have been employed to assess the binding affinity of the compound with DNA and EGFR. These studies suggest that this compound interacts favorably with these targets, further supporting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its structural properties. The compound's ability to penetrate cellular membranes and interact with intracellular targets is critical for its therapeutic effectiveness.

Comparison with Similar Compounds

Compound NameStructure FeaturesAnticancer ActivityTarget
This compoundFuran ring + Imidazo[2,1-b]thiazole coreHigh against HepG2 & MCF-7EGFR
6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazoleLacks furan ringModerate against various cancersFLT3
Indole derivativesIndole core structureVariable activityVarious

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via microwave-assisted Hantzsch thiazole reactions using 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas, achieving faster reaction times (1–3 hours) and higher yields (75–90%) compared to conventional heating . Key parameters include solvent choice (e.g., 1,4-dioxane or acetonitrile), temperature control (reflux at 80–100°C), and catalyst optimization (e.g., triethylamine for cyclization). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is structural characterization performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key signals (e.g., carboxamide NH at δ 10.2–10.5 ppm, furan protons at δ 6.2–7.4 ppm, and imidazothiazole aromatic protons at δ 7.5–8.1 ppm) .
  • FTIR : Confirm carbonyl (C=O) stretch at 1650–1680 cm⁻¹ and NH bending at 3300–3450 cm⁻¹ .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1) .

Q. What preliminary biological screening data are available, and which assays are recommended for initial evaluation?

  • Methodological Answer :

  • Anticancer Activity : Conduct MTT assays against human cancer cell lines (e.g., MDA-MB-231, HepG2). Related imidazothiazole derivatives show IC₅₀ values of 1.4–22.6 µM, with selectivity dependent on substituents .
  • Antimicrobial Activity : Test against Escherichia coli and Staphylococcus aureus using broth microdilution (MIC range: 8–32 µg/mL for thiazole analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer : Systematically modify substituents:

  • Imidazothiazole core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to enhance cytotoxicity (e.g., 4-chlorophenyl analog IC₅₀ = 1.4 µM vs. parent compound IC₅₀ = 22.6 µM) .
  • Carboxamide group : Replace furan-2-ylmethyl with pyridinyl or morpholino groups to improve solubility and target binding .
  • Validation : Compare activity in orthogonal assays (e.g., kinase inhibition for anticancer targets) .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

  • Methodological Answer :

  • Challenge : Low solubility in aqueous buffers and matrix interference in biological samples.
  • Solution : Use HPLC-UV with a C18 column (mobile phase: acetonitrile/0.1% TFA in H₂O, 70:30) and detection at 254 nm. Validate with spike-recovery studies (recovery >90%, LOD = 0.1 µg/mL) .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 380.1 → 245.0) for high sensitivity in plasma .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Model interactions with microbial enzymes (e.g., Candida albicans CYP51) or cancer targets (e.g., VEGFR2). The furan group may form π-π stacking with phenylalanine residues, while the carboxamide participates in hydrogen bonding .
  • Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding affinity (e.g., K_d = 120 nM for VEGFR2) .

Q. What strategies mitigate solubility and bioavailability limitations in preclinical development?

  • Methodological Answer :

  • Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., 5 mg/mL in PBS vs. 0.2 mg/mL for free base) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release in in vivo models .
  • Permeability Assays : Evaluate Caco-2 monolayer permeability (Papp >1 × 10⁻⁶ cm/s) to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.